molecular formula C20H19F3N6O2 B2508339 N-{1-[6-(trifluorométhyl)pyrimidin-4-yl]pipéridin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide CAS No. 2034262-52-5

N-{1-[6-(trifluorométhyl)pyrimidin-4-yl]pipéridin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide

Numéro de catalogue: B2508339
Numéro CAS: 2034262-52-5
Poids moléculaire: 432.407
Clé InChI: YHSJQRCPDLGMQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a complex organic compound featuring a quinazolinone core structure. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit the proliferation of various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For example, certain analogs have demonstrated selective COX-2 inhibition with minimal ulcerogenic effects, making them potential candidates for treating inflammatory diseases without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Anticancer Activity

A study conducted on a series of quinazolinone derivatives demonstrated that compounds with similar structural motifs to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent analogs were further evaluated for their effects on cell cycle progression and apoptosis induction .

Study on Anti-inflammatory Activity

In another study focusing on COX enzyme inhibition, several derivatives were synthesized and screened for their anti-inflammatory properties. The results indicated that certain analogs displayed significant inhibition of COX-II activity at concentrations lower than those required for traditional NSAIDs, showcasing their potential as safer alternatives for treating inflammatory conditions .

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using various catalysts and conditions to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally friendly solvents like water . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional functional groups, while reduction reactions may produce more saturated compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperidine ring distinguishes it from other quinazolinone derivatives, potentially leading to unique biological activities and applications.

Activité Biologique

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. The specific synthetic route for the target compound often includes:

  • Formation of the quinazoline core through cyclization reactions involving appropriate precursors.
  • Substitution reactions to introduce the piperidine and trifluoromethyl pyrimidine groups.
  • Amidation to finalize the acetamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the compound may exhibit:

  • Inhibition of cancer cell proliferation by interfering with DNA replication and protein synthesis.
  • Neuroprotective effects through modulation of neurotransmitter systems.

Pharmacological Profile

Recent studies have evaluated the pharmacological profile of similar quinazoline derivatives, indicating several key activities:

  • Antitumor Activity
    • Compounds with a similar structure have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives have demonstrated IC50 values in the low micromolar range, indicating potent antitumor effects .
  • Enzyme Inhibition
    • The presence of the trifluoromethyl group has been linked to enhanced enzyme inhibition properties. For example, some derivatives have exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 to 10.4 µM .
  • Anti-inflammatory Effects
    • Quinazoline derivatives are also being explored for their anti-inflammatory properties, particularly as selective COX-2 inhibitors, which are relevant in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives similar to the target compound:

  • Study on Antitumor Effects
    • A study reported that a related quinazoline derivative exhibited significant growth inhibition in human breast cancer cells (MCF-7) with an IC50 value of 0.5 µM, suggesting a strong potential for development as an anticancer agent .
  • Neuroprotective Study
    • Another research effort highlighted a derivative's ability to protect neuronal cells from oxidative stress-induced apoptosis, demonstrating its potential as a neuroprotective agent .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 Value (µM)Reference
Quinazoline AAntitumor0.5
Quinazoline BAChE Inhibition10.4
Quinazoline CCOX-2 Inhibition1.33

Propriétés

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-20(22,23)16-9-17(25-11-24-16)28-7-5-13(6-8-28)27-18(30)10-29-12-26-15-4-2-1-3-14(15)19(29)31/h1-4,9,11-13H,5-8,10H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJQRCPDLGMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.